Ethyl 5-aminothiazole-2-carboxylate hydrochloride
Overview
Description
Ethyl 2-aminothiazole-5-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a part of the Thermo Scientific Chemicals brand product portfolio .
Synthesis Analysis
Ethyl 2-aminothiazole-5-carboxylate was synthesized by reacting ethyl bromopyruvate and thiourea . The yield was 50%, with a melting point of 196–198 °C . Another synthetic pathway involved the treatment of 2-aminothiazole-4-carboxylate with 1-adamantanoyl chloride in hot tetrahydrofuran .Molecular Structure Analysis
The molecular formula of Ethyl 2-aminothiazole-5-carboxylate is C6H8N2O2S . The molecular weight is 172.202 g/mol . The IUPAC name is ethyl 2-amino-1,3-thiazole-5-carboxylate .Chemical Reactions Analysis
2-Aminothiazoles are significant in organic medicinal compounds and are utilized as starting material for the synthesis of a diverse range of heterocyclic analogues . They have shown promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .Physical And Chemical Properties Analysis
Ethyl 2-aminothiazole-5-carboxylate is a solid with a melting point of 159-163 °C . It has a molecular weight of 172.21 g/mol . The compound is sensitive to light and moisture .Scientific Research Applications
Synthetic Applications and Chemical Properties
Facile Synthesis Methods : A new method has been developed for synthesizing 2-aminothiazole-5-carboxylates, showcasing a facile approach involving the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to yield a novel intermediate. This intermediate, upon cyclization with thioureas, afforded 2-aminothiazole-5-carboxylates in high yields, indicating a streamlined synthesis route for these compounds (Zhao et al., 2001).
Structural Analysis : The crystal structure of a closely related compound, ethyl 2-aminooxazole-5-carboxylate, has been determined, revealing planar sheets connected by intermolecular hydrogen bonding. This study provides insight into the molecular interactions and structural characteristics of this class of compounds (Kennedy et al., 2001).
Antimicrobial Studies
- Synthetic Modifications for Antimicrobial Activity : Research has shown that derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate exhibit antimicrobial activities against various bacterial and fungal strains. This includes the synthesis and 3D QSAR analysis of modified compounds for their structure-activity relationships, highlighting the potential of these compounds in antimicrobial applications (Desai et al., 2019).
Pharmaceutical Research
- Novel Synthesis Approaches for Drug Development : The Strecker approach to synthesizing 2-substituted ethyl 5-aminothiazole-4-carboxylates demonstrates a general method for generating these compounds, which can be used in the development of pharmaceuticals. This synthesis process involves hemiaminals treated with acetyl chloride, leading to imines that, upon exposure to sodium cyanide, undergo a Strecker addition-cyclization reaction, offering a route to the target heterocycles (Cheng et al., 2016).
Safety And Hazards
While specific safety and hazard information for Ethyl 5-aminothiazole-2-carboxylate hydrochloride is not available in the search results, it’s important to handle all chemical substances with appropriate safety measures, including the use of personal protective equipment like dust masks, eyeshields, and gloves .
Future Directions
2-Aminothiazole-based compounds, such as Ethyl 5-aminothiazole-2-carboxylate hydrochloride, have shown promising therapeutic roles and have been broadly used to remedy different kinds of diseases . This has led to their wide innovations and they have produced attention amongst medicinal chemists . The future of these compounds could involve further exploration and development of synthetic pathways and potential therapeutic applications .
properties
IUPAC Name |
ethyl 5-amino-1,3-thiazole-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.ClH/c1-2-10-6(9)5-8-3-4(7)11-5;/h3H,2,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSBSQNMRISXPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(S1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-aminothiazole-2-carboxylate hydrochloride | |
CAS RN |
1803583-69-8 | |
Record name | 2-Thiazolecarboxylic acid, 5-amino-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803583-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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